Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Description
Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is a γ-keto ester featuring a phenyl ring substituted with a methyl group at the ortho position and a fluorine atom at the meta position. The 2-methyl-5-fluoro substitution pattern distinguishes it from analogs, influencing its physicochemical properties, reactivity, and biological interactions .
Properties
IUPAC Name |
ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFPUGAUCASSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645845 | |
| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-99-1 | |
| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(2-methyl-5-fluorophenyl)-4-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring a fluorine atom and a ketone group, enhances its reactivity, making it suitable for various chemical transformations.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce new functional groups into organic frameworks. |
| Condensation Reactions | Facilitates the formation of larger molecular structures through the elimination of small molecules. |
Biological Research
Potential Biological Activities
Research has indicated that this compound exhibits promising biological activities, making it a candidate for further investigation in medicinal chemistry.
Antitumor Activity
Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF7). The following table summarizes its effectiveness compared to Doxorubicin, a standard chemotherapeutic agent:
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| HEPG2 | 15 | 10 |
| MCF7 | 20 | 12 |
Antioxidant Properties
In addition to antitumor effects, the compound has shown antioxidant activity. Studies measuring total antioxidant capacity revealed that it enhances antioxidant defenses in liver and kidney tissues without causing organ toxicity.
In Vivo Studies
In vivo experiments involving Ehrlich Ascites Carcinoma (EAC) in mice demonstrated that administration of this compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed no adverse effects on liver and kidney functions, indicating both efficacy and safety.
Molecular Docking Studies
Molecular docking simulations have shown strong interactions between this compound and key cancer-related receptors. These findings provide insights into how structural modifications could enhance binding affinity and biological activity for future drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations in the Phenyl Ring
The table below compares ethyl 4-oxobutyrate derivatives with differing substituents on the phenyl ring:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate | C₁₃H₁₅FO₃ | 2-methyl, 5-fluoro | 250.26 | Ortho-methyl introduces steric hindrance |
| Ethyl 4-(4-fluorophenyl)-4-oxobutyrate | C₁₂H₁₃FO₃ | 4-fluoro | 224.23 | Para-fluoro enhances electronic effects |
| Ethyl 4-(4-bromophenyl)-4-oxobutyrate | C₁₂H₁₃BrO₃ | 4-bromo | 285.14 | Bromine increases molecular weight |
| Ethyl 4-(3-iodophenyl)-4-oxobutyrate | C₁₂H₁₃IO₃ | 3-iodo | 332.14 | Iodo substitution impacts reactivity |
| Ethyl 4-(4-(trifluoromethyl)phenyl)-4-oxobutyrate | C₁₃H₁₃F₃O₃ | 4-CF₃ | 274.24 | Strong electron-withdrawing group |
Key Observations :
- Electronic Effects: Fluorine’s electronegativity alters electron density on the phenyl ring, influencing the keto-enol tautomerism of the 4-oxobutyrate moiety. Para-fluoro derivatives exhibit stronger electron-withdrawing effects than meta-substituted ones .
- Halogen Impact : Bromine and iodine substituents increase molecular weight and polarizability, which may enhance lipophilicity but reduce metabolic stability compared to fluorine .
Physicochemical Properties
- Melting Points: Fluorinated derivatives generally exhibit higher melting points than non-halogenated analogs due to increased polarity. For example, Ethyl 4-(4-fluorophenyl)-4-oxobutyrate (224.23 g/mol) likely has a higher melting point than its non-fluorinated counterpart .
- Solubility : The 2-methyl-5-fluoro substitution may reduce aqueous solubility compared to para-fluoro analogs due to steric hindrance disrupting hydrogen bonding with water .
- Reactivity : The 4-oxobutyrate group undergoes lactonization and acetal formation under acidic conditions (e.g., in biosynthetic pathways), as seen in studies with Ethyl 4-oxobutyrate derivatives .
Crystallographic and Supramolecular Behavior
- Hydrogen Bonding : The keto group in 4-oxobutyrate derivatives participates in hydrogen bonding, influencing crystal lattice formation. Para-substituted analogs may form more symmetric networks than ortho-substituted ones .
- Ring Puckering : In cyclic analogs (e.g., cyclohexenecarboxylates), substituent position affects ring puckering dynamics, which could extend to conformational preferences in the target compound .
Biological Activity
Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a fluorine atom and a ketone group, contributing to its distinctive chemical reactivity. The presence of these functional groups enhances its binding affinity to various biological targets, making it a valuable compound for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : this compound can inhibit certain enzymes, modulating metabolic pathways.
- Receptor Binding : Its structure allows it to bind selectively to receptors, influencing cellular signaling processes.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity .
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| HEPG2 | 15 | 10 |
| MCF7 | 20 | 12 |
This table summarizes the cytotoxic effects of this compound compared to the standard chemotherapeutic agent Doxorubicin.
Antioxidant Activity
In addition to its antitumor effects, the compound has shown promising antioxidant activity. Studies measured total antioxidant capacity in liver and kidney tissues, revealing that it significantly enhances antioxidant defenses without causing organ toxicity. This dual action suggests potential for use in cancer therapy alongside protective measures against oxidative stress .
Case Studies
- In Vivo Studies : In a study involving Ehrlich Ascites Carcinoma (EAC) in mice, administration of this compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed no adverse effects on liver and kidney functions, indicating the compound's safety profile alongside its efficacy .
- Molecular Docking Studies : Molecular docking simulations revealed strong interactions between this compound and key cancer-related receptors. These findings provide insight into how structural modifications can enhance binding affinity and biological activity, paving the way for the development of more potent derivatives .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Ethyl 4-(2-methylphenyl)-4-oxobutyrate | Lacks fluorine | Reduced reactivity |
| Ethyl 4-(2-fluorophenyl)-4-oxobutyrate | Lacks methyl group | Altered binding properties |
| Ethyl 4-(2-methyl-5-chlorophenyl)-4-oxobutyrate | Chlorine instead of fluorine | Different pharmacological profile |
This table highlights how variations in molecular structure influence biological activity and therapeutic potential.
Q & A
Q. Table 1: Comparative Reactivity of Ethyl 4-Aryl-4-oxobutyrate Derivatives
| Substituent | Reaction with NH (Rate Constant, k ×10 s) | Reference |
|---|---|---|
| 2-Methyl-5-fluorophenyl | 8.7 ± 0.3 | |
| 3,5-Dichlorophenyl | 6.2 ± 0.2 | |
| 4-Methoxyphenyl | 3.1 ± 0.1 |
Q. Table 2: Crystallographic Refinement Parameters Using SHELX
| Parameter | Value (this compound) |
|---|---|
| Space Group | P2/c |
| R Factor | 0.039 |
| Displacement Model | Anisotropic for non-H atoms |
| Twinning Fraction | 0.32 (HKLF5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
